

# A Technical Guide to the Natural Occurrence and Formation Environments of Ikaite

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## Compound of Interest

Compound Name: Calcium carbonate hexahydrate

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## Introduction

Ikaite ( $\text{CaCO}_3 \cdot 6\text{H}_2\text{O}$ ) is a metastable hexahydrate of calcium carbonate that forms under specific, cold-water conditions.[1][2] While considered a rare mineral, its presence, often identified through its calcite pseudomorphs known as glendonites, serves as a significant indicator of past and present cold environments.[1][2] This technical guide provides an in-depth overview of the natural occurrences of ikaite, the physicochemical parameters governing its formation and stability, and the experimental methodologies used to study this enigmatic mineral.

## Natural Occurrence

Ikaite has been identified in a diverse range of cold environments across the globe.[1][3] Its ephemeral nature, readily decomposing at temperatures above freezing, means it is often studied through its more stable pseudomorphs.[1][2] The primary environments where ikaite is found include:

- **Marine Sediments:** Ikaite is frequently found in organic-rich marine sediments in high-latitude regions such as the Antarctic Peninsula (Bransfield Strait), the Sea of Okhotsk, and off the coast of Sakhalin.[1][4] It has also been discovered in deep-sea fans, for instance, off the Congo River, suggesting a potentially widespread occurrence in cold, deep-water

environments.<sup>[1]</sup> The formation in these settings is often associated with the diagenetic decomposition of organic matter.<sup>[4][5]</sup>

- **Sea Ice:** The discovery of ikaite crystals within sea ice in both the Arctic and Antarctic has highlighted its role in the polar carbon cycle.<sup>[1][6]</sup> It precipitates directly within brine channels in the ice.<sup>[1]</sup>
- **Alkaline Springs and Fjords:** The type locality for ikaite is the Ikka Fjord in Greenland, where spectacular submarine columns, or "ikaite towers," up to 18 meters high are formed by the interaction of alkaline groundwater seeping into the calcium-rich fjord waters.<sup>[1]</sup> Similar occurrences have been noted in alkaline lakes, such as Mono Lake in California, where it can form as a seasonal precipitate during colder months.<sup>[6]</sup>
- **Caves:** Ikaite has also been reported as a cryogenic deposit in caves, where it precipitates from freezing, carbonate-rich water.<sup>[1]</sup>

## Formation and Stability Environments

The formation and persistence of ikaite are governed by a delicate interplay of physicochemical parameters. While thermodynamically unstable at typical Earth surface conditions, its metastable formation is kinetically favored under specific circumstances.<sup>[1][7]</sup>

## Physicochemical Parameters for Ikaite Formation

Parameter	Value/Condition	Environment	Citation
Temperature	Near-freezing, typically < 6-8 °C	Marine sediments, Sea ice, Alkaline springs	[1][2][6][7]
Pressure	Thermodynamically stable at high pressures, but forms metastably at near-surface pressures.	Deep-sea sediments	[1][4]
pH	High alkalinity, pH > 9.3	Alkaline springs, Marine sediments with high rates of microbial metabolism	[6]
Inhibitors	Presence of phosphate, magnesium, or dissolved organic compounds (e.g., aspartic and glutamic acids)	Marine environments, Alkaline lakes	[1][4][5][6]
Supersaturation	High supersaturation of calcium carbonate	Caused by microbial methanogenesis in sediments or mixing of distinct water bodies	[4][6]

## The Role of Inhibitors

A crucial factor enabling the metastable formation of ikaite is the presence of chemical inhibitors that hinder the nucleation and growth of more stable anhydrous calcium carbonate phases like calcite and aragonite.[1][2]

- Phosphate: Orthophosphate is a well-documented inhibitor of calcite crystallization.[5][6] Its presence in porewaters of organic-rich sediments is believed to be a key reason for ikaite precipitation.[4][5]

- Magnesium: In marine environments, elevated magnesium concentrations can also inhibit calcite formation, thereby favoring the precipitation of ikaite.[\[6\]](#)[\[7\]](#)

## Crystallography

Ikaite crystallizes in the monoclinic system with the space group C2/c.[\[1\]](#)[\[8\]](#) Its structure consists of calcium and carbonate ion pairs surrounded by a cage of hydrogen-bonded water molecules, which isolates the ion pairs from each other.[\[1\]](#)

Crystallographic Parameter	Value	Citation
Crystal System	Monoclinic	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Space Group	C2/c	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Lattice Parameters	$a \approx 8.87 \text{ \AA}$ , $b \approx 8.23 \text{ \AA}$ , $c \approx 11.02 \text{ \AA}$ , $\beta \approx 110.2^\circ$	<a href="#">[1]</a> <a href="#">[8]</a>

## Experimental Protocols

The study of ikaite often necessitates laboratory synthesis to overcome the challenges of its instability in natural samples. A common experimental approach to precipitate ikaite involves simulating the conditions found in environments like the Ikka Fjord.

Methodology for Ikaite Synthesis (Simulating Ikka Fjord Conditions):

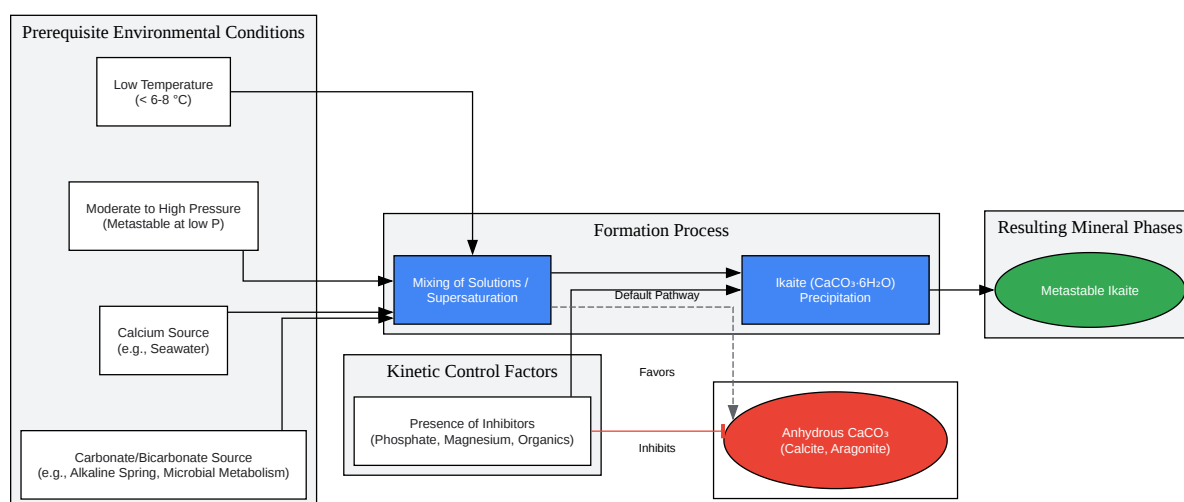
- Solution Preparation:
  - Prepare a synthetic seawater solution. To test the influence of specific ions, parallel experiments can be run with solutions where ions like  $\text{Mg}^{2+}$  or  $\text{SO}_4^{2-}$  have been removed.
  - Prepare a separate alkaline solution of sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) and sodium bicarbonate ( $\text{NaHCO}_3$ ) to represent the carbonated spring water. The ratio of these two components can be varied to control the pH of the final mixture.
- Precipitation:

- Cool both solutions to a constant low temperature, typically around 5°C.[\[6\]](#)[\[7\]](#)
- Mix the two solutions at a constant, controlled rate.
- Analysis:
  - The resulting precipitate is collected and can be analyzed using techniques such as X-ray diffraction (XRD) to confirm the crystalline phase (ikaite, calcite, or aragonite).
  - The morphology of the crystals can be examined using scanning electron microscopy (SEM).

This experimental setup allows for the systematic investigation of how factors like temperature, pH, and the concentration of inhibitors (e.g., magnesium) influence the formation of ikaite versus other calcium carbonate polymorphs.[\[6\]](#)[\[7\]](#)

## Visualizing Ikaite Formation

The logical pathway for ikaite formation can be visualized as a series of necessary conditions.



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Caption: Logical workflow for the formation of metastable ikaite.

## Conclusion

Ikaite, though transient, provides invaluable insights into Earth's cold environments. Its formation is a kinetically controlled process, highly dependent on low temperatures and the presence of specific chemical inhibitors that prevent the crystallization of more stable calcium carbonate phases. Understanding the precise conditions of ikaite formation allows researchers to use its pseudomorphs, glendonites, as reliable paleothermometers, reconstructing past climate conditions. The continued study of ikaite, both in its natural habitats and through laboratory synthesis, is crucial for refining our knowledge of biogeochemical cycles in cold regions and interpreting the geological record.

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